![molecular formula C12H13NO3S B2369897 N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide CAS No. 1396792-71-4](/img/structure/B2369897.png)
N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide, commonly known as HTPFCA, is a compound that has recently gained much attention from researchers due to its unique properties and potential applications in various fields. It is functionally defined as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its mechanism of action involves the simultaneous inhibition of serotonin and norepinephrine uptake .
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of HTPFCA is C12H13NO3S and its molecular weight is 251.3. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The chemical structure of fentanyl has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues, sometimes called fentalogs .Physical And Chemical Properties Analysis
The molecular formula of HTPFCA is C12H13NO3S and its molecular weight is 251.3. Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . They have versatile synthetic applicability and biological activity which helped the medicinal chemist to plan, organize and implement new approaches towards the discovery of novel drugs .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are remarkably effective compounds both with respect to their biological and physiological functions .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . They have been proven to be effectual drugs in present respective disease scenario .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are also used in the fabrication of organic light-emitting diodes (OLEDs) . They show interesting applications in the field of medicinal chemistry .
Corrosion Inhibitors
In the field of material science, thiophene derivatives are utilized as corrosion inhibitors . They have attracted great interest in industry as well as academia .
Biological Activity
Compounds with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They are used to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Drug Discovery
Thiophene-based compounds are used in the discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch . They are extensively distributed in nature and have versatile synthetic applicability and biological activity .
Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, which is similar to the thiophene nucleus in our compound, have been found to bind with high affinity to multiple receptors . Similarly, thiophene-based analogs have been found to exhibit a variety of biological effects .
Mode of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that indole and thiophene derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It is known that indole and thiophene derivatives can have a wide range of effects at the molecular and cellular level due to their broad-spectrum biological activities .
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-9(11-4-2-8-17-11)5-6-13-12(15)10-3-1-7-16-10/h1-4,7-9,14H,5-6H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZFNAFGOFDFCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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